molecular formula C26H29N5O3S B2517943 2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide CAS No. 1358374-50-1

2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide

Cat. No. B2517943
CAS RN: 1358374-50-1
M. Wt: 491.61
InChI Key: PSYGHLYHIJWNCE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[4,3-d]pyrimidin core, which is a type of fused heterocyclic system that is often found in bioactive compounds . The molecule also has a thioacetamide group and a methoxybenzyl group, which could potentially influence its reactivity and biological activity.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the thioacetamide group might be susceptible to hydrolysis, and the pyrimidin core might undergo reactions with electrophiles or nucleophiles .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds similar to the specified chemical structure, such as those derived from pyrazolo[4,3-d]pyrimidin, are synthesized through various chemical reactions, aiming to explore their structural properties and potential biological activities. These synthetic approaches often involve multi-step reactions, including the use of aryloxy groups, to introduce different substituents into the pyrimidine ring, thus modifying the compound's properties (Al-Sanea et al., 2020). Furthermore, the structural elucidation of these compounds, including their crystal structure and spectroscopic studies, is crucial for understanding their interaction with biological targets (Kalai et al., 2021).

Potential Biological Activities

Research into compounds with a similar backbone focuses on exploring their potential biological activities, particularly as anticancer and antimicrobial agents. For instance, certain derivatives have shown appreciable cancer cell growth inhibition across various cancer cell lines, suggesting their potential as anticancer agents (Al-Sanea et al., 2020). Additionally, novel heterocyclic compounds derived from similar structures have been investigated for their anti-inflammatory, analgesic activities, and COX-2 inhibition, showing significant biological activities (Abu‐Hashem et al., 2020).

The exploration of these compounds extends to their antioxidant properties as well, where derivatives have demonstrated significant activity, suggesting their potential utility in combating oxidative stress (Chkirate et al., 2019).

properties

IUPAC Name

2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-methyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-6-31-24-23(18(3)28-31)27-26(30(25(24)33)15-19-10-8-12-21(14-19)34-5)35-16-22(32)29(4)20-11-7-9-17(2)13-20/h7-14H,6,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYGHLYHIJWNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC(=O)N(C)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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